1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
CAS No.: 952959-42-1
Cat. No.: VC6573878
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952959-42-1 |
---|---|
Molecular Formula | C11H7Cl2NO2 |
Molecular Weight | 256.08 |
IUPAC Name | 1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) |
Standard InChI Key | OECTUVAGYPYDFX-UHFFFAOYSA-N |
SMILES | C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Analogues and Comparative Analysis
Closely related compounds include:
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3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: VC18384033, MW: 256.08 g/mol), which shares a dichlorophenyl substitution but differs in positional isomerism.
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4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (PubChem CID: 15239093) , highlighting the impact of chlorophenyl orientation on molecular geometry.
These analogs demonstrate that chlorine substitution patterns critically affect solubility, crystallinity, and biological activity. For instance, the 3,4-dichloro configuration in the target compound may enhance lipophilicity compared to 2,4- or 2,3-substituted variants .
Synthesis and Manufacturing
General Synthetic Strategies
While no direct synthesis route for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is documented in the provided sources, analogous methods for pyrrole-carboxylic acids involve:
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Pyrrole Ring Formation: Cyclization reactions using α,β-unsaturated carbonyl compounds or Knorr-type syntheses with aminoketones.
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Electrophilic Substitution: Introducing dichlorophenyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
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Oxidation of Aldehydes: Converting pyrrole-2-carbaldehydes (e.g., 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, CAS: 169036-52-6) to carboxylic acids using oxidizing agents like KMnO₄ or Ag₂O.
Case Study: Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid
A representative protocol involves:
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Step 1: Condensation of pyrrole-2-carboxylate esters with 2,4-dichlorophenylboronic acid under Suzuki-Miyaura conditions.
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Step 2: Hydrolysis of the ester group using aqueous NaOH or LiOH to yield the carboxylic acid.
This two-step process achieves yields of ~65–75% with purification via recrystallization from ethanol-water mixtures.
Physicochemical Properties
Predicted Properties
Based on structural analogs:
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H), and 750 cm⁻¹ (C-Cl) .
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NMR:
Future Directions and Research Opportunities
Drug Discovery
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Antimicrobial Resistance: Modifying the dichlorophenyl and carboxylic acid groups could yield broad-spectrum agents against multidrug-resistant pathogens .
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Targeted Therapies: Functionalization with biocompatible carriers (e.g., nanoparticles) may improve bioavailability.
Synthetic Chemistry Innovations
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